Nystatin

描述

属性

分子式 |

C47H75NO17 |

|---|---|

分子量 |

926.1 g/mol |

IUPAC 名称 |

(1S,15S,16R,17R,18S,19E,21Z,25E,27E,29E,31E)-33-[(2S,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid |

InChI |

InChI=1S/C47H75NO17/c1-27-17-15-13-11-9-7-5-6-8-10-12-14-16-18-34(64-46-44(58)41(48)43(57)30(4)63-46)24-38-40(45(59)60)37(54)26-47(61,65-38)25-36(53)35(52)20-19-31(49)21-32(50)22-33(51)23-39(55)62-29(3)28(2)42(27)56/h5-6,8,10-18,27-38,40-44,46,49-54,56-58,61H,7,9,19-26,48H2,1-4H3,(H,59,60)/b6-5+,10-8+,13-11-,14-12+,17-15+,18-16+/t27-,28-,29-,30+,31?,32?,33?,34?,35?,36?,37?,38?,40?,41-,42+,43+,44-,46+,47+/m0/s1 |

InChI 键 |

VQOXZBDYSJBXMA-LAOSQEDYSA-N |

手性 SMILES |

C[C@H]1/C=C/C=C\CC/C=C/C=C/C=C/C=C/C(CC2C(C(C[C@](O2)(CC(C(CCC(CC(CC(CC(=O)O[C@H]([C@@H]([C@@H]1O)C)C)O)O)O)O)O)O)O)C(=O)O)O[C@@H]3[C@H]([C@H]([C@@H]([C@H](O3)C)O)N)O |

规范 SMILES |

CC1C=CC=CCCC=CC=CC=CC=CC(CC2C(C(CC(O2)(CC(C(CCC(CC(CC(CC(=O)OC(C(C1O)C)C)O)O)O)O)O)O)O)C(=O)O)OC3C(C(C(C(O3)C)O)N)O |

产品来源 |

United States |

Foundational & Exploratory

The Discovery of Nystatin: A Technical Retrospective of Hazen and Brown's Pioneering Work

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the foundational research of Elizabeth Hazen and Rachel Brown, which led to the discovery of Nystatin, the first effective antifungal antibiotic for treating human diseases. The work, a testament to their innovative long-distance collaboration, laid the groundwork for modern antifungal drug development. This document provides a detailed look at their experimental protocols, the quantitative data available from their publications, and a visual representation of their workflow.

Introduction: The Quest for an Antifungal Agent

In the mid-20th century, while antibacterial agents like penicillin were revolutionizing medicine, fungal infections remained a significant and often fatal threat. Recognizing this critical gap, microbiologist Elizabeth Lee Hazen and biochemist Rachel Fuller Brown of the New York State Department of Health embarked on a systematic search for an effective antifungal agent. Their collaboration, conducted via mail between Hazen's laboratory in New York City and Brown's in Albany, culminated in the discovery of this compound in 1950 from a strain of Streptomyces noursei isolated from soil.[1] Initially named Fungicidin, the substance proved to be a potent, broad-spectrum antifungal with acceptable toxicity for clinical use, heralding a new era in the treatment of mycotic diseases.[1][2]

Experimental Protocols

Hazen and Brown's methodology, a blend of classic microbiology and biochemistry techniques, was meticulous and systematic. The following sections detail the core experimental procedures they employed.

Screening for Antifungal-Producing Microorganisms

The initial phase of their research involved a large-scale screening of soil samples to identify microorganisms with antifungal properties.

-

Sample Collection: Soil samples were collected from various locations, with the pivotal sample originating from the garden of Walter B. Nourse.[3]

-

Isolation of Actinomycetes: Hazen utilized a soil-sample technique, likely inspired by Selman Waksman's work, to isolate actinomycetes, a group of filamentous bacteria known for producing antibiotics.[4]

-

Primary Screening for Antifungal Activity: The isolated actinomycetes were cultured, and their ability to inhibit the growth of two key pathogenic fungi, Candida albicans and Cryptococcus neoformans, was assessed in vitro.[4][3] Cultures demonstrating inhibitory activity were selected for further investigation.

Cultivation of Streptomyces noursei

Once a promising strain, later named Streptomyces noursei, was identified, the next step was to cultivate it to produce the antifungal agent. The following table summarizes the culture conditions as described in their patent.

| Parameter | Value/Description | Source |

| Organism | Streptomyces noursei | Patent US2797183A |

| Culture Medium | Glucose-tryptone medium | Patent US2797183A |

| Medium Composition | Glucose: 0.5%, Tryptone: 0.5%, Agar: 0.1%, K₂HPO₄: 0.2%, NaCl: 0.2%, FeSO₄: 0.001% | Patent US2797183A |

| pH | Adjusted to 7.0-7.2 with normal hydrochloric acid solution | Patent US2797183A |

| Sterilization | Autoclaving at 15 lbs. pressure (121°C) for 20 minutes | Patent US2797183A |

| Inoculation | 7-10 day old pellicle produced on the same medium | Patent US2797183A |

| Incubation Temperature | 28°C (optimal for this compound production) | Patent US2797183A |

| Incubation Time | 5-7 days for surface culture | Patent US2797183A |

| Culture Method | Stationary or surface (aerobic) conditions | Patent US2797183A |

Extraction and Purification of this compound

Brown's crucial role was to isolate and purify the active antifungal compound from the S. noursei cultures. The process, as outlined in their patent, was a multi-step solvent extraction and precipitation procedure.

-

Mycelial Harvest: The mycelial mat (the growth of the organism) was drained on a wire strainer.

-

Methanol Extraction: The mycelia were extracted with methanol to obtain a crude solution containing the antibiotic.

-

Solvent Precipitation: The methanolic extract was treated with ethyl acetate to precipitate the crude this compound.

-

Washing and Redissolving: The precipitate was washed with a 0.85% NaCl solution and then redissolved in methanol.

-

Ether Precipitation: The methanolic solution was further purified by fractional precipitation with ether.

-

Butanol-Saline Partition: For higher purity, the crude concentrate was distributed between n-butanol and a saline solution.

In Vitro Antifungal Activity Assessment

Hazen performed the in vitro testing to determine the efficacy of the isolated substance against pathogenic fungi.

-

Test Organisms: Cryptococcus neoformans and Candida albicans were the primary fungi used for sensitivity testing.[4][3]

-

Method: A serial 2-fold dilution method in glucose-tryptone broth was used. The tubes were heated to 70°C for ten minutes for sterilization before inoculation.

-

Inoculum: Saline suspensions of the fungi were added to the tubes.

-

Incubation: The cultures were incubated at 28°C.

-

Endpoint: The minimum inhibitory concentration (MIC) was recorded as the lowest concentration of this compound that inhibited visible growth (absence of gross turbidity) after 96 hours.

In Vivo Toxicity and Efficacy Studies

Preliminary in vivo studies were conducted in mice to assess the toxicity and therapeutic potential of this compound.

-

Efficacy Studies: A 1953 publication by Brown, Hazen, and Mason described experiments in mice injected with lethal mixtures of aureomycin and Candida albicans to demonstrate the protective effect of Fungicidin (this compound).[5]

Quantitative Data

While detailed quantitative data from Hazen and Brown's original notebooks are not widely published, their 1951 paper and patent provide some key insights into the potency of this compound.

In Vitro Antifungal Activity of Fungicidin (this compound)

| Fungal Species | Minimum Inhibitory Concentration (µg/mL) | Source |

| Cryptococcus neoformans | 1.56 - 3.12 | "Fungicidin, an antibiotic produced by a soil actinomycete" (1951) |

| Candida albicans | 3.12 - 6.25 | "Fungicidin, an antibiotic produced by a soil actinomycete" (1951) |

Visualizing the Discovery Process

The following diagrams, created using the DOT language, illustrate the key workflows in the discovery of this compound.

References

- 1. Elizabeth Lee Hazen - Wikipedia [en.wikipedia.org]

- 2. ebm-journal.org [ebm-journal.org]

- 3. invent.org [invent.org]

- 4. Elizabeth Lee Hazen and Rachel Fuller Brown | Science History Institute [sciencehistory.org]

- 5. Effect of fungicidin (this compound) in mice injected with lethal mixtures of aureomycin and Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]

Nystatin Biosynthesis in Streptomyces noursei: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic produced by the actinobacterium Streptomyces noursei, remains a cornerstone in the treatment of fungal infections. This technical guide provides an in-depth exploration of the intricate biosynthetic machinery responsible for this compound production. We delve into the genetic architecture of the this compound biosynthetic gene cluster, the enzymatic cascade of its polyketide synthase (PKS) assembly line, and the subsequent tailoring reactions that yield the final bioactive molecule. Furthermore, this document outlines the complex regulatory networks governing this compound biosynthesis and presents detailed experimental protocols for the genetic manipulation of S. noursei and the analysis of this compound production. Quantitative data on the effects of genetic modifications and fermentation optimization are compiled to offer a comprehensive resource for researchers and professionals in drug development aimed at harnessing and engineering this vital metabolic pathway.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a large and complex gene cluster in Streptomyces noursei ATCC 11455. This cluster spans approximately 124 kilobase pairs and harbors the genes encoding all the necessary enzymatic machinery for the synthesis of the this compound molecule.[1] The core of this cluster is comprised of six large genes encoding modular polyketide synthases (PKSs), which are responsible for assembling the 38-membered macrolactone ring of this compound from simple carboxylic acid precursors.[1][2][3][4][5]

Beyond the PKS genes, the cluster contains a suite of genes responsible for post-PKS modifications, including cytochrome P450 monooxygenases for hydroxylation and a glycosyltransferase for the attachment of the deoxysugar mycosamine, which is crucial for the antifungal activity of this compound.[2][3][6] Additionally, the cluster houses genes implicated in the biosynthesis of the mycosamine sugar precursor, as well as regulatory and transport genes that control the expression of the biosynthetic pathway and export the final product.[6][7][8][9]

The this compound Biosynthetic Pathway

The synthesis of this compound is a multi-step process that can be broadly divided into three main stages: initiation, elongation and cyclization of the polyketide backbone, followed by post-PKS tailoring reactions.

Polyketide Chain Synthesis

The formation of the this compound macrolactone ring is carried out by a type I modular polyketide synthase (PKS) system. This enzymatic assembly line consists of six large, multifunctional proteins (NysA, NysB, NysC, NysD, NysE, and NysF) that are organized into modules. Each module is responsible for one cycle of polyketide chain elongation and contains a set of domains that catalyze specific reactions. The process begins with a starter unit, believed to be acetate, which is loaded onto the first module.[3] Subsequently, a series of malonyl-CoA and methylmalonyl-CoA extender units are sequentially added, with each module dictating the choice of the extender unit and the degree of reduction of the β-keto group. One of the PKS-encoding genes, nysC, is noteworthy for encoding one of the largest modular PKSs discovered to date.[1]

Post-PKS Tailoring Modifications

Once the full-length polyketide chain is assembled and released, it undergoes a series of crucial tailoring modifications to yield the final bioactive this compound molecule. These modifications are catalyzed by enzymes encoded within the this compound gene cluster and include:

-

Hydroxylation: Cytochrome P450 monooxygenases, such as NysL, are responsible for introducing hydroxyl groups at specific positions on the macrolactone ring. One key hydroxylation occurs at the C-10 position, converting 10-deoxythis compound to this compound.[7]

-

Glycosylation: The deoxyaminosugar mycosamine is attached to the C-19 position of the macrolactone ring via a β-glycosidic bond.[6] This reaction is catalyzed by a glycosyltransferase, NysDI. The mycosamine moiety is essential for the biological activity of this compound.[6] The biosynthesis of the GDP-mannose precursor to mycosamine involves the enzymes NysDII (aminotransferase) and NysDIII (GDP-mannose dehydratase).[6]

The overall biosynthetic pathway is a highly coordinated process, ensuring the correct assembly and modification of the complex this compound molecule.

Regulation of this compound Biosynthesis

The production of this compound is tightly regulated at the transcriptional level by a cascade of regulatory proteins encoded by genes located at the flank of the biosynthetic cluster.[8][9] Six putative regulatory genes, designated nysRI through nysRVI, have been identified.[9] Gene inactivation studies have revealed that nysRI, nysRII, nysRIII, and nysRIV are essential for efficient this compound production.[8][9]

These regulators appear to function in a hierarchical manner, with some acting as master switches that control the expression of other regulatory and structural genes within the cluster.[8] For instance, the NysR regulators have been shown to differentially affect the promoters of genes involved in the initiation of this compound biosynthesis and in the transport of the antibiotic out of the cell.[8] This intricate regulatory network ensures that this compound production is coordinated with the physiological state of the cell and the availability of precursors.

Quantitative Data on this compound Production

The genetic manipulation of the this compound biosynthetic gene cluster and the optimization of fermentation conditions have a significant impact on the yield of this compound. The following tables summarize key quantitative data from various studies.

Table 1: Effect of Regulatory Gene Inactivation and Overexpression on this compound Production

| Strain/Modification | Genotype | Relative this compound Production (%) | Reference |

| Wild-Type | S. noursei ATCC 11455 | 100 | [1] |

| SR12 | ΔnysRI | 0.5 | [1] |

| SR34 | ΔnysRII | 7 | [1] |

| SR56 | ΔnysRIII | 9 | [1] |

| NR4K | ΔnysRIV | 2 | [6] |

| WT (pNR2EL) | Overexpression of nysRII | 121 | [1] |

| WT (pNR4EL) | Overexpression of nysRIV | 136 | [1] |

Table 2: Effect of Transporter Gene Inactivation on this compound Production

| Strain/Modification | Genotype | Relative this compound Production (%) | Reference |

| Wild-Type | S. noursei ATCC 11455 | 100 | [5] |

| AHH2 | ΔnysH | ~65 | [5] |

| AHG13 | ΔnysG | ~65 | [5] |

Table 3: Improvement of this compound Production through Mutagenesis and Fermentation Optimization

| Strain/Condition | This compound Titer (U/mL) | Fold Increase | Reference |

| S. noursei D-3-14 (Original Strain) | 3464 (Chemical Potency) | 1.0 | [3][7] |

| S. noursei 72-22-1 (Mutant Strain) | 8912 (Chemical Potency) | 2.57 | [3][7] |

| S. noursei 72-22-1 (Optimized Fermentation) | 14082 (Chemical Potency) | 4.07 | [3][7] |

Experimental Protocols

This section provides detailed methodologies for key experiments in the study of this compound biosynthesis.

Gene Knockout in Streptomyces noursei using CRISPR-Cas9

This protocol is adapted from established methods for CRISPR-Cas9-mediated genome editing in Streptomyces.

Materials:

-

Streptomyces noursei strain

-

E. coli ET12567/pUZ8002

-

CRISPR-Cas9 vector (e.g., pCRISPomyces-2)

-

Oligonucleotides for sgRNA and repair template construction

-

Restriction enzymes and T4 DNA ligase

-

Competent E. coli cells for cloning

-

Media: LB, TSB, ISP2, and selective agar plates (e.g., with apramycin and nalidixic acid)

Procedure:

-

sgRNA Design and Plasmid Construction:

-

Design a 20-bp sgRNA sequence targeting a region within the gene of interest.

-

Synthesize and anneal complementary oligonucleotides encoding the sgRNA.

-

Clone the annealed sgRNA duplex into the appropriate sites of the CRISPR-Cas9 vector.

-

Design a repair template consisting of ~1 kb homology arms flanking the desired deletion site.

-

Synthesize and clone the repair template into the sgRNA-containing vector.

-

-

Transformation of E. coli and Conjugation:

-

Transform the final CRISPR-Cas9 plasmid into the donor E. coli strain ET12567/pUZ8002.

-

Grow the E. coli donor strain and S. noursei recipient strain to the appropriate growth phase.

-

Mix the donor and recipient cells and plate them on a suitable medium for conjugation (e.g., ISP2).

-

Incubate the conjugation plates to allow for plasmid transfer.

-

-

Selection and Verification of Mutants:

-

Overlay the conjugation plates with selective antibiotics (e.g., apramycin to select for the plasmid and nalidixic acid to counter-select E. coli).

-

Isolate individual S. noursei exconjugant colonies.

-

Screen the exconjugants for the desired gene deletion by colony PCR using primers flanking the target region.

-

Confirm the deletion by Sanger sequencing of the PCR product.

-

Cure the CRISPR-Cas9 plasmid by growing the mutant strain at a non-permissive temperature for plasmid replication.

-

HPLC Analysis of this compound Production

This protocol provides a general framework for the quantification of this compound from S. noursei culture extracts.

Materials:

-

S. noursei culture broth

-

Methanol

-

HPLC system with a C18 reverse-phase column

-

UV detector

-

This compound standard

Procedure:

-

Sample Preparation:

-

Harvest a defined volume of S. noursei culture broth.

-

Extract the this compound from the broth using an equal volume of methanol.

-

Centrifuge the mixture to pellet cell debris.

-

Filter the supernatant through a 0.22 µm filter.

-

-

HPLC Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 305 nm.

-

Injection Volume: 20 µL.

-

-

Quantification:

-

Generate a standard curve using known concentrations of a this compound standard.

-

Integrate the peak area corresponding to this compound in the sample chromatogram.

-

Calculate the concentration of this compound in the sample based on the standard curve.

-

Conclusion

The biosynthesis of this compound in Streptomyces noursei is a testament to the complex and elegant metabolic capabilities of actinobacteria. A thorough understanding of the biosynthetic gene cluster, the enzymatic machinery, and the intricate regulatory networks is paramount for any rational approach to strain improvement and the generation of novel this compound analogs. The experimental protocols and quantitative data presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and exploit this important biosynthetic pathway. Future efforts in this field will likely focus on the application of synthetic biology tools to refactor the this compound pathway for the production of new-to-nature polyenes with improved therapeutic properties.

References

- 1. In Vivo Analysis of the Regulatory Genes in the this compound Biosynthetic Gene Cluster of Streptomyces noursei ATCC 11455 Reveals Their Differential Control Over Antibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubcompare.ai [pubcompare.ai]

- 3. researchgate.net [researchgate.net]

- 4. Streamlining assays of glycosyltransferases activity using in vitro GT-array (i-GT-ray) platform: Application to family GT37 fucosyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound Biosynthesis and Transport: nysH and nysG Genes Encoding a Putative ABC Transporter System in Streptomyces noursei ATCC 11455 Are Required for Efficient Conversion of 10-Deoxythis compound to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. search.library.albany.edu [search.library.albany.edu]

An In-depth Technical Guide to the Chemical Structure of Nystatin A1

Nystatin A1 is a polyene macrolide antibiotic and the primary active component of the this compound complex, produced by several species of Streptomyces bacteria, most notably Streptomyces noursei.[1][2][3] It is a crucial antifungal agent used in the treatment of topical fungal infections, particularly those caused by Candida species.[4][5] This guide provides a detailed examination of the chemical structure of this compound A1 for researchers, scientists, and professionals in drug development.

Molecular Structure and Composition

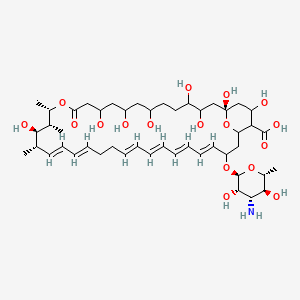

This compound A1 possesses a complex macrocyclic structure characterized by a 38-membered macrolactone ring.[6][7][8] This ring contains a conjugated system of a tetraene and a diene, which is a hallmark of polyene antifungals.[3][5] Attached to this macrolide ring is the deoxysugar D-mycosamine, which is an aminoglycoside.[1] The molecule also features numerous hydroxyl groups, a carboxylic acid group, and a hemiketal ring.[4][8]

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound A1 is (1S,3R,4R,7R,9R,11R,15S,16R,17R,18S,19E,21E,25E,27E,29E,31E,33R,35S,36R,37S)-33-[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy-1,3,4,7,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,25,27,29,31-hexaene-36-carboxylic acid.[4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound A1 is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C47H75NO17 | [4][9][10] |

| Molecular Weight | 926.1 g/mol | [2][4][9] |

| Monoisotopic Mass | 925.50349992 Da | [2][4] |

| CAS Number | 34786-70-4 | [10] |

| Appearance | Light yellow powder | [11] |

| Solubility | Soluble in DMF or DMSO; moderately soluble in methanol or ethanol; poor water solubility. | [3] |

| Stability | Deteriorates on exposure to heat, light, moisture, or air. | [4] |

Stereochemistry

This compound A1 has a well-defined stereochemistry with 19 defined stereocenters.[9] The absolute stereochemistry has been determined through extensive spectroscopic studies and chemical degradation.[9][12] The geometry of the six carbon-carbon double bonds in the polyene chain is all-trans (E).[4]

Functional Groups and Structural Features

The chemical structure of this compound A1 is rich in functional groups that contribute to its biological activity and physical properties.

Caption: Key structural components of this compound A1.

Experimental Protocols for Structural Elucidation

The structure of this compound A1 has been elucidated and confirmed through a combination of spectroscopic techniques.

5.1. Mass Spectrometry

-

Methodology: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a key technique for the analysis of this compound A1.[13][14] Samples are typically separated on a C18 reversed-phase column.[14] Electrospray ionization (ESI) in positive or negative ion mode is used to generate ions for mass analysis.[4][14] High-resolution mass spectrometers like Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap are employed for accurate mass measurements.[4][13]

-

Data: In negative ion mode LC-MS, the precursor ion [M-H]⁻ is observed at an m/z of 924.4962.[4] Fragmentation of the parent compound can lead to minor ion clusters at m/z 846, 864, 881, and 908.[15]

5.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methodology: 1D (¹H and ¹³C) and 2D NMR (COSY, HSQC, HMBC, ROESY) experiments are crucial for determining the connectivity and stereochemistry of this compound A1.[15][16] Samples are typically dissolved in deuterated solvents such as pyridine-d₅.[17]

-

Data: The NMR spectra of this compound A1 are complex due to the large number of protons and carbons.[15] Specific chemical shift assignments have been made through detailed analysis of various NMR experiments, which have been instrumental in confirming the stereostructure of the molecule.[12][16]

5.3. X-ray Crystallography

While no successful protocol for crystallizing this compound A1 for X-ray diffraction has been reported, the crystal structure of the related enzyme NysL bound to this compound A1 has been solved at 2.0 Å resolution.[13][18] This has provided valuable insights into the conformation of this compound A1 in a protein-bound state.[18]

Biosynthesis Overview

This compound A1 is synthesized by Streptomyces noursei via a modular polyketide synthase (PKS) pathway.[1][19] The biosynthesis involves a loading module and six synthesis modules (nysA, nysB, nysC, nysI, nysJ, and nysK) that assemble the 38-membered macrolactone ring.[1][19] Following the assembly of the polyketide chain, a series of post-PKS modifications occur, including oxidations catalyzed by cytochrome P450 monooxygenases (NysN and NysL) and glycosylation with mycosamine by a glycosyltransferase (NysDI).[6][19] The final step is the C10 hydroxylation of 10-deoxythis compound by NysL to yield this compound A1.[6][18][19]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 3. bioaustralis.com [bioaustralis.com]

- 4. This compound A1 | C47H75NO17 | CID 11286230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1400-61-9 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. GSRS [precision.fda.gov]

- 10. echemi.com [echemi.com]

- 11. This compound [drugfuture.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Differential Antifungal Activity of Isomeric Forms of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] Physical and chemical analysis of commercial this compound | Semantic Scholar [semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Crystal structure of cytochrome P450 NysL and the structural basis for stereo- and regio-selective oxidation of antifungal macrolides - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Mechanism of Action of Nystatin on Ergosterol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nystatin, a polyene macrolide antibiotic, remains a cornerstone in the treatment of topical fungal infections, primarily those caused by Candida species. Its efficacy stems from a specific interaction with ergosterol, the principal sterol in fungal cell membranes. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning this compound's antifungal activity. It delves into the biophysical interactions between this compound and ergosterol, the subsequent formation of transmembrane channels, and the resulting disruption of fungal cell homeostasis. This document synthesizes quantitative data from key studies, outlines detailed experimental protocols for investigating this mechanism, and provides visual representations of the core processes to facilitate a deeper understanding for researchers and drug development professionals.

Introduction

This compound is a polyene antifungal agent produced by Streptomyces noursei.[1] Its selective toxicity towards fungi is attributed to its high affinity for ergosterol, a sterol component of fungal cell membranes that is absent in mammalian cells, which contain cholesterol instead.[2][3] This preferential binding initiates a cascade of events leading to fungal cell death.[4] Understanding the nuanced mechanism of action at a molecular level is crucial for optimizing its therapeutic use and for the development of novel antifungal agents with improved efficacy and reduced toxicity.

The Core Mechanism: this compound-Ergosterol Interaction

The primary mechanism of this compound's antifungal action is the disruption of the fungal cell membrane's integrity.[2] This process can be dissected into several key stages:

2.1. Binding to Ergosterol: this compound molecules first partition into the fungal cell membrane. The presence of ergosterol significantly facilitates the aggregation and organization of this compound within the lipid bilayer.[5] While this compound can interact with sterol-free membranes, its affinity and subsequent actions are markedly enhanced in the presence of ergosterol.[6] This interaction is driven by the planar, rigid structure of the sterol molecule, which allows for favorable van der Waals interactions with the polyene backbone of this compound.

2.2. Oligomerization and Pore Formation: Upon binding to ergosterol, this compound molecules self-assemble into oligomeric structures.[5] These oligomers arrange themselves to form transmembrane channels or pores.[4] The current model suggests a "barrel-stave" arrangement where multiple this compound molecules orient themselves with their hydrophilic polyhydroxyl faces pointing inwards to form the aqueous channel and their lipophilic polyene faces interacting with the lipid acyl chains and ergosterol molecules of the membrane.

2.3. Disruption of Membrane Permeability and Cell Death: The formation of these aqueous pores creates a pathway for the leakage of essential intracellular components, most notably potassium ions (K+) and other small molecules.[4] This efflux of ions disrupts the electrochemical gradients across the fungal cell membrane, leading to depolarization, acidification of the cytoplasm, and inhibition of vital metabolic processes. The subsequent osmotic imbalance results in cell swelling and eventual lysis, leading to fungal cell death.[4]

Quantitative Data

The following tables summarize key quantitative data from studies investigating the interaction of this compound with ergosterol-containing membranes and its antifungal activity.

Table 1: Partition Coefficients of this compound in Model Membranes

| Membrane Composition | Partition Coefficient (Kp) | Reference |

| POPC | (1.4 ± 0.3) x 10⁴ | [5] |

| POPC / Cholesterol (30 mol%) | (1.7 ± 0.3) x 10⁴ | [5] |

| POPC / Ergosterol (30 mol%) | (1.5 ± 0.2) x 10⁴ | [5] |

POPC: 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 0.25 - 16 | 2 | [2][7] |

| Candida glabrata | 0.25 - 16 | - | [7] |

| Candida krusei | 0.25 - 16 | - | [7] |

| Candida parapsilosis | 0.25 - 16 | - | [7] |

| Candida tropicalis | 0.25 - 16 | - | [7] |

| All Candida species tested | 0.625 - 1.25 | - | [8] |

MIC90: The concentration of drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of this compound's action on ergosterol.

4.1. Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

-

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

-

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO) or other suitable solvent

-

RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

96-well microtiter plates

-

Fungal isolates (e.g., Candida albicans)

-

Spectrophotometer or plate reader

-

Incubator (35°C)

-

-

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.[9]

-

Serial Dilutions: Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well plate to achieve a final concentration range (e.g., 0.03 to 16 µg/mL).[2]

-

Inoculum Preparation: Culture the fungal isolate on Sabouraud dextrose agar. Prepare a suspension of the fungal colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.[10]

-

Inoculation: Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (no this compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plates at 35°C for 24-48 hours.[2]

-

MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm) using a microplate reader.[2]

-

4.2. Fluorescence Spectroscopy Assay for this compound-Membrane Interaction

This protocol is based on the methods described by Coutinho and Prieto.[11]

-

Objective: To study the binding and aggregation of this compound in liposomes containing ergosterol by measuring changes in its fluorescence properties.

-

Materials:

-

This compound

-

Phospholipids (e.g., POPC)

-

Ergosterol and/or Cholesterol

-

Chloroform

-

Buffer (e.g., HEPES)

-

Extruder with polycarbonate membranes (e.g., 100 nm pore size)

-

Fluorometer

-

-

Procedure:

-

Liposome Preparation:

-

Dissolve the desired lipids (e.g., POPC and ergosterol) in chloroform in a round-bottom flask.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film.

-

Dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with buffer to form multilamellar vesicles (MLVs).

-

Prepare large unilamellar vesicles (LUVs) by extruding the MLV suspension through polycarbonate membranes of a defined pore size (e.g., 100 nm).[11]

-

-

Fluorescence Measurements:

-

Add a known concentration of this compound to a cuvette containing the prepared liposome suspension.

-

Record the fluorescence emission spectrum of this compound (e.g., excitation at 320 nm, emission scan from 350 to 500 nm).[11]

-

Measure the fluorescence intensity and/or anisotropy at different this compound concentrations and with liposomes of varying ergosterol content.

-

-

Data Analysis: Analyze the changes in fluorescence intensity, emission maximum, and anisotropy to infer the extent of this compound binding and aggregation within the lipid bilayer. An increase in fluorescence intensity and a blue shift in the emission maximum are indicative of this compound partitioning into the membrane and forming aggregates.[11]

-

4.3. Planar Lipid Bilayer (PLB) for Single-Channel Recording

This protocol provides a general framework for studying this compound-induced ion channels in an artificial lipid bilayer.

-

Objective: To characterize the properties of ion channels formed by this compound in a model membrane.

-

Materials:

-

Planar lipid bilayer apparatus (including a cup with a small aperture and a chamber)

-

Lipid solution (e.g., diphytanoylphosphatidylcholine or oxidized cholesterol in n-decane) containing ergosterol

-

Electrolyte solution (e.g., 1 M KCl)

-

This compound solution

-

Ag/AgCl electrodes

-

Low-noise current amplifier

-

Data acquisition system

-

-

Procedure:

-

Bilayer Formation:

-

"Paint" the lipid solution across the aperture in the cup separating two aqueous compartments (cis and trans) filled with electrolyte solution.[9]

-

Monitor the capacitance of the membrane until it thins and forms a stable bilayer (black lipid membrane).

-

-

This compound Addition: Add this compound to the cis compartment. Stir gently to facilitate incorporation into the bilayer.[12]

-

Single-Channel Recording:

-

Apply a transmembrane voltage and record the resulting ionic current using the amplifier.

-

Observe for discrete, stepwise changes in current, which represent the opening and closing of individual this compound channels.[13]

-

-

Data Analysis: Analyze the single-channel recordings to determine the channel conductance (current/voltage), ion selectivity (by varying the ionic composition of the solutions), and gating kinetics (open and closed times).

-

Visualizations

5.1. Signaling Pathway of this compound Action

Caption: The signaling pathway of this compound's antifungal action.

5.2. Experimental Workflow for Investigating this compound's Mechanism

Caption: A generalized workflow for experimental investigation of this compound's mechanism.

Conclusion

The antifungal activity of this compound is intricately linked to its specific interaction with ergosterol in the fungal cell membrane. This technical guide has provided a detailed overview of the current understanding of this mechanism, supported by quantitative data and detailed experimental protocols. The formation of this compound-ergosterol complexes, subsequent oligomerization into transmembrane pores, and the resulting leakage of essential intracellular components are the key events that lead to fungal cell death. For researchers and drug development professionals, a thorough understanding of these molecular interactions is paramount for the rational design of new antifungal therapies that can overcome the challenges of drug resistance and toxicity. Further research focusing on the precise stoichiometry and structure of the this compound-ergosterol pore, as well as a more detailed quantification of its permeability to various solutes, will undoubtedly pave the way for the development of the next generation of polyene antifungals.

References

- 1. In Vitro Pharmacodynamic Characteristics of this compound Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In Vitro Activity of this compound Compared with Those of Liposomal this compound, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Passage of the Channel-Forming Agent this compound Through Ergosterol-Containing Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. oatext.com [oatext.com]

- 9. Planar Lipid Bilayer Experiment - Hancock Lab [cmdr.ubc.ca]

- 10. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Competitive Binding of Cholesterol and Ergosterol to the Polyene Antibiotic this compound. A Fluorescence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound/ergosterol method for reconstituting ion channels into planar lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Optimizing planar lipid bilayer single-channel recordings for high resolution with rapid voltage steps - PubMed [pubmed.ncbi.nlm.nih.gov]

Nystatin: A Technical Guide to its Classification as a Polyene Macrolide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of Nystatin's classification as a polyene macrolide antifungal agent. It details its chemical properties, mechanism of action, biosynthesis, and relevant experimental methodologies, presenting a comprehensive resource for the scientific community.

Core Classification and Chemical Structure

This compound is a polyene macrolide antibiotic, a class of naturally occurring compounds produced by various species of Streptomyces bacteria.[1][2][3] Specifically, this compound is synthesized by Streptomyces noursei.[3][4][5][6] Its classification as a polyene macrolide is based on its distinct chemical structure, which features a large macrocyclic lactone ring. This ring is characterized by a series of conjugated double bonds (a polyene system) on one side and multiple hydroxyl groups on the other.[1] The structure also includes a deoxysugar, D-mycosamine, attached to the macrolide ring.[1][4] this compound is a heterogeneous mixture of biologically active components, primarily this compound A1, A2, and A3.[7]

The defining features of this compound's structure are pivotal to its antifungal activity. The polyene region is hydrophobic, while the polyol and mycosamine components are hydrophilic, rendering the molecule amphipathic. This dual nature is crucial for its interaction with fungal cell membranes.

Mechanism of Action: Targeting the Fungal Cell Membrane

This compound exerts its antifungal effect by selectively targeting ergosterol, the primary sterol component of fungal cell membranes.[4][8][9] This selectivity is the cornerstone of its therapeutic action, as mammalian cells contain cholesterol instead of ergosterol, resulting in a lower binding affinity for this compound.[4] The interaction between this compound and ergosterol leads to the formation of pores or channels in the fungal membrane.[4][8][9][10]

The formation of these pores disrupts the osmotic integrity of the fungal cell, causing the leakage of essential intracellular components, particularly potassium ions (K+).[4][8] This efflux of ions and small organic molecules leads to the acidification of the cell and ultimately, fungal cell death.[4] In addition to pore formation, this compound can also induce oxidative stress within the fungal cell, further contributing to its antifungal activity.[8]

Biosynthesis of this compound

The biosynthesis of this compound in Streptomyces noursei is a complex process orchestrated by a cluster of genes. The core structure, the macrolactone ring, is synthesized via the polyketide synthase (PKS) I pathway.[4] This process involves the sequential condensation of acetate and propionate units.[11] The genomic sequence of the this compound gene cluster reveals a loading module and several polyketide synthesis modules.[4] Following the formation of the macrolactone ring, a series of post-PKS modifications occur, including oxidations catalyzed by P450 monooxygenases and the attachment of the D-mycosamine sugar by a glycosyltransferase.[5][12]

Quantitative Data: Antifungal Activity

The in vitro antifungal activity of this compound is commonly quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of a microorganism. The table below summarizes the MIC values of this compound against various clinical isolates of Candida species.

| Fungal Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference |

| Candida albicans | 42 | 0.25 - 16 | - | - | |

| Candida glabrata | 16 | 0.25 - 16 | - | - | |

| Candida tropicalis | 11 | 0.25 - 16 | - | - | |

| Candida krusei | 9 | 0.25 - 16 | - | - | |

| Candida parapsilosis | 9 | 0.25 - 16 | - | - | |

| Candida lusitaniae | 7 | 0.25 - 16 | - | - | |

| Candida guilliermondii | 2 | 0.25 - 16 | - | - | |

| Candida albicans (clinical isolates) | - | 0.625 - 1.25 | 1.25 | 1.25 | [4] |

| Candida glabrata (clinical isolates) | - | 0.625 - 1.25 | 1.25 | 1.25 | [4] |

| Candida parapsilosis (clinical isolates) | - | 1.25 - 2.5 | 1.25 | 2.5 | [4] |

| Candida tropicalis (control strain) | - | 0.625 | - | - | [4] |

| Candida krusei (control strain) | - | 1.25 | - | - | [4] |

MIC50 and MIC90 represent the MICs at which 50% and 90% of the isolates were inhibited, respectively.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) document M27, is a widely accepted procedure for determining the MIC of antifungal agents against yeasts.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a fungal isolate.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO), at a known concentration.

-

Preparation of Inoculum: A standardized suspension of the fungal isolate is prepared in RPMI 1640 medium to a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

-

Serial Dilution: A series of twofold dilutions of the this compound stock solution is prepared in a 96-well microtiter plate using RPMI 1640 medium.

-

Inoculation: Each well, except for the sterility control, is inoculated with the fungal suspension. A growth control well containing only the medium and inoculum is also included.

-

Incubation: The microtiter plate is incubated at 35°C for 24 to 48 hours.

-

Reading of Results: The MIC is determined as the lowest concentration of this compound at which there is no visible growth. This can be assessed visually or spectrophotometrically.

Assessment of Membrane Permeabilization: K+/H+ Exchange Assay

This assay measures the ability of this compound to disrupt the fungal membrane by detecting the efflux of potassium ions.

Objective: To assess the effect of this compound on the permeability of fungal or model membranes.

Methodology:

-

Preparation of Vesicles: Large unilamellar vesicles (LUVs) are prepared containing a high concentration of K+ and a pH-sensitive fluorescent dye.

-

Establishment of K+ Gradient: The vesicles are placed in a K+-free buffer, creating a concentration gradient.

-

Addition of this compound: this compound is added to the vesicle suspension.

-

Measurement of Fluorescence: The fluorescence of the pH-sensitive dye is monitored over time. The formation of pores by this compound allows K+ to exit the vesicles, which is coupled to an influx of H+, leading to a change in the internal pH and a corresponding change in fluorescence.

Analysis of this compound-Ergosterol Interaction: Fluorescence Spectroscopy

This method utilizes the intrinsic fluorescence of this compound to study its interaction with sterols in a membrane environment.

Objective: To characterize the binding of this compound to ergosterol within a lipid bilayer.

Methodology:

-

Preparation of Liposomes: Liposomes containing varying concentrations of ergosterol are prepared.

-

Addition of this compound: this compound is added to the liposome suspension.

-

Fluorescence Measurement: The fluorescence emission spectrum and anisotropy of this compound are measured. Changes in these parameters upon interaction with ergosterol-containing liposomes provide insights into the binding and aggregation state of this compound in the membrane.

Separation and Quantification of Polyene Macrolides: Thin-Layer Chromatography (TLC)

TLC is a technique used to separate the components of a mixture. A spectrodensitometric method can be used for the quantification of polyene macrolide components after TLC separation.[8]

Objective: To separate and quantify the components of a this compound mixture.

Methodology:

-

Sample Application: A small amount of the this compound sample is spotted onto a TLC plate coated with a stationary phase (e.g., silica gel).

-

Development: The TLC plate is placed in a sealed chamber containing a suitable mobile phase. The mobile phase moves up the plate by capillary action, separating the components based on their differential partitioning between the stationary and mobile phases.

-

Visualization: The separated spots are visualized, often under UV light.

-

Quantification: The amount of each component can be quantified by measuring the intensity of the spots using a spectrodensitometer. The peak areas are proportional to the amount of the substance present.[8]

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. rroij.com [rroij.com]

- 4. oatext.com [oatext.com]

- 5. webstore.ansi.org [webstore.ansi.org]

- 6. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]

- 7. Direct observation of this compound binding to the plasma membrane of living cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quantitative thin-layer spectrodensitometric determination of the components of polyene macrolide antibiotice complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Antifungal susceptibility testing following the CLSI M27 document, along with the measurement of MFC/MIC ratio, could be the optimal approach to detect amphotericin B resistance in Clavispora (Candida) lusitaniae. Susceptibility patterns of contemporary isolates of this species - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Vitro Activity of this compound Compared with Those of Liposomal this compound, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cholesterol and Ergosterol Influence this compound Surface Aggregation: Relation to Pore Formation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In Vitro Pharmacodynamic Characteristics of this compound Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Nystatin's Structure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectroscopic techniques used in the structural elucidation of Nystatin, a polyene macrolide antibiotic. The information presented herein is intended to serve as a practical resource for researchers, scientists, and professionals involved in drug development and analysis. This guide details the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy in characterizing the complex structure of this compound A1.

Introduction to this compound

This compound is an antifungal agent produced by the bacterium Streptomyces noursei. Its structure consists of a large macrolide ring with a polyene chain, a mycosamine sugar moiety, and multiple hydroxyl groups. This complex architecture is crucial for its mechanism of action, which involves binding to ergosterol in fungal cell membranes, leading to the formation of pores and subsequent cell death. A thorough understanding of this compound's structure is therefore essential for quality control, stability studies, and the development of new antifungal therapies.

Spectroscopic Data and Analysis

The following sections summarize the key quantitative data obtained from various spectroscopic analyses of this compound A1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the three-dimensional structure of organic molecules. For this compound A1, ¹H and ¹³C NMR are used to identify the connectivity of atoms and the stereochemistry of the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound A1 in DMSO-d6

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-10 | 3.2 | - |

Note: A complete and detailed assignment of all protons is extensive and subject to variations based on experimental conditions. The chemical shift of the H-10 proton is a key indicator in distinguishing this compound from its precursor, 10-deoxythis compound, where the corresponding proton signal appears at a much higher field (1.4-1.6 ppm)[1]. Further detailed assignments would require 2D NMR experiments.

Table 2: ¹³C NMR Spectroscopic Data for this compound A1

A complete, publicly available, and unambiguously assigned ¹³C NMR dataset for this compound A1 is not readily found in the searched literature. The complexity of the molecule results in a spectrum with many overlapping signals, requiring advanced NMR techniques for full assignment.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of this compound and to obtain structural information through fragmentation analysis. Electrospray ionization (ESI) is a common technique for ionizing the this compound molecule.

Table 3: Mass Spectrometry Data for this compound A1

| Ion | m/z (experimental) | Description |

| [M+H]⁺ | 926.6 | Protonated molecule |

| [M-H]⁻ | 924.5 | Deprotonated molecule |

Table 4: Key Fragment Ions of this compound A1 (Negative Ion Mode ESI-MS/MS)

| Fragment Ion m/z | Proposed Structure/Loss |

| 745 | [Aglycone - H₂O - H]⁻ |

| 743 | [Aglycone - 2H₂O - H]⁻ |

Fragmentation in mass spectrometry provides valuable information about the different components of the this compound molecule, such as the macrolide ring and the mycosamine sugar.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides information about the functional groups present in the this compound molecule by measuring the absorption of infrared radiation.

Table 5: Characteristic FT-IR Absorption Bands for this compound A1

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3400 (broad) | O-H stretching (hydroxyl groups) |

| ~2930 | C-H stretching (aliphatic) |

| ~1710 | C=O stretching (ester/carboxylic acid) |

| ~1600 | C=C stretching (polyene) |

| ~1070 | C-O stretching (alcohols, ethers, esters) |

The broad hydroxyl band is characteristic of the many -OH groups in the this compound structure. The C=O and C=C stretching frequencies confirm the presence of the macrolide ester and the conjugated polyene system, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The conjugated polyene chain in this compound gives rise to characteristic strong absorptions in the UV-Vis region, which are useful for quantification and stability studies.

Table 6: UV-Vis Absorption Maxima for this compound A1 in Methanol [2]

| Wavelength (λmax) |

| 292 nm |

| 304 nm |

| 320 nm |

The presence of these three distinct absorption maxima is a hallmark of the tetraene chromophore in this compound A1.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic experiments used in the analysis of this compound A1.

NMR Spectroscopy

Objective: To acquire ¹H and ¹³C NMR spectra for structural elucidation.

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound A1 powder.

-

Dissolve the sample in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

-

Ensure complete dissolution by gentle vortexing. The solution should be clear and free of any particulate matter.

-

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

-

Spectrometer: 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-64 (depending on concentration).

-

Relaxation delay: 1-2 seconds.

-

Spectral width: 0-12 ppm.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

-

Relaxation delay: 2-5 seconds.

-

Spectral width: 0-200 ppm.

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra.

Mass Spectrometry (LC-MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound A1.

Sample Preparation:

-

Prepare a stock solution of this compound A1 in methanol at a concentration of 1 mg/mL.

-

Dilute the stock solution with the mobile phase to a final concentration of approximately 10 µg/mL.

Instrumentation and Parameters:

-

Liquid Chromatography (LC) System:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 5 mM Ammonium Formate in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A suitable gradient from high aqueous to high organic content to elute this compound.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS):

-

Ionization Source: Electrospray Ionization (ESI) in both positive and negative ion modes.

-

Scan Range: m/z 100-1200.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 120-150 °C.

-

For MS/MS fragmentation, select the precursor ions ([M+H]⁺ or [M-H]⁻) and apply collision-induced dissociation (CID) with varying collision energies.

-

FT-IR Spectroscopy

Objective: To identify the functional groups present in this compound A1.

Sample Preparation (KBr Pellet Method): [3]

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) to remove any moisture.

-

In an agate mortar, grind 1-2 mg of this compound A1 powder with approximately 100-200 mg of the dried KBr. The mixture should be a fine, homogeneous powder.

-

Transfer the powder to a pellet-forming die.

-

Apply pressure using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

-

Spectrometer: Fourier-Transform Infrared Spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of a pure KBr pellet should be collected and subtracted from the sample spectrum.

UV-Vis Spectroscopy

Objective: To determine the absorption maxima of this compound A1.

Sample Preparation: [2]

-

Prepare a stock solution of this compound A1 in methanol at a concentration of approximately 1 x 10⁻⁴ M.

-

From the stock solution, prepare a working solution with a concentration of about 1.2 x 10⁻⁵ M in methanol.

Instrumentation and Parameters:

-

Spectrometer: UV-Vis Spectrophotometer.

-

Scan Range: 200-400 nm.

-

Blank: Methanol.

-

Cuvette: 1 cm path length quartz cuvette.

Visualizations

Workflow for Spectroscopic Analysis of this compound

Caption: Workflow for the spectroscopic analysis of this compound A1.

Mechanism of Action of this compound

Caption: Simplified mechanism of action of this compound on the fungal cell membrane.

References

In vitro fungistatic and fungicidal activity of Nystatin

An In-Depth Technical Guide on the In Vitro Fungistatic and Fungicidal Activity of Nystatin

Introduction

This compound, a polyene antifungal antibiotic produced by the bacterium Streptomyces noursei, has been a cornerstone in the treatment of superficial fungal infections for decades.[1][2] It demonstrates a broad spectrum of activity against a variety of yeasts and yeast-like fungi.[1][3] In vitro, this compound exhibits both fungistatic (inhibiting fungal growth) and fungicidal (killing fungal cells) properties, with its effect being largely dependent on its concentration and the susceptibility of the target organism.[1][3][4] This technical guide provides a comprehensive overview of the in vitro activity of this compound, detailing its mechanism of action, quantitative antifungal data, experimental protocols for its evaluation, and associated cellular signaling pathways.

Mechanism of Action

The primary antifungal action of this compound is the disruption of the fungal cell membrane's integrity.[3][5] This process is characterized by a high affinity for ergosterol, the principal sterol component in fungal cell membranes, a feature that is absent in bacterial and mammalian cells, which contain cholesterol instead.[2][3][5]

-

Binding to Ergosterol : this compound selectively binds to ergosterol within the fungal plasma membrane.[2][5]

-

Pore Formation : This binding event leads to the formation of membrane-spanning pores or channels.[2][3][5]

-

Increased Permeability : The newly formed pores disrupt the osmotic integrity of the membrane, making it highly permeable.[3][5] This allows for the rapid leakage of essential intracellular contents, particularly monovalent ions like potassium (K+), which leads to acidification and subsequent cell death.[2][5][6]

-

Induction of Oxidative Stress : Beyond direct membrane disruption, this compound can also trigger a cascade of intracellular events that result in the production of damaging reactive oxygen species (ROS), further contributing to cellular damage and death.[5]

This dual-action mechanism—membrane disruption and oxidative stress—ensures a comprehensive antifungal effect.[5]

Quantitative In Vitro Activity

The in vitro potency of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The MIC is the lowest concentration of the drug that completely inhibits visible fungal growth, while the MFC is the lowest concentration that results in a ≥99.9% reduction in the initial fungal inoculum.[7][8]

Activity Against Candida Species

This compound is highly active against most Candida species, including Candida albicans.[1] Resistance in C. albicans is not commonly developed during therapy; however, other species like C. tropicalis, C. guilliermondi, and C. krusei can become resistant.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Candida Species

| Candida Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

|---|---|---|---|---|

| C. albicans | 0.25 - 16 | 1.25 | - | [4][9] |

| C. glabrata | 0.25 - 16 | 1.25 | - | [4][9] |

| C. tropicalis | 0.25 - 16 | 0.625 | - | [4][9] |

| C. parapsilosis | 0.25 - 16 | 1.25 | 2.5 | [4][9] |

| C. krusei | 0.25 - 16 | 1.25 | - | [4][9] |

| C. lusitaniae | 0.25 - 16 | - | - | [9] |

| C. guilliermondii | 0.25 - 16 | - | - | [9] |

| Various Isolates | 4 - 8 | - | - |[7] |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound against Candida Species

| Candida Species | MFC Range (µg/mL) | Reference(s) |

|---|---|---|

| Various Candida Isolates | 0.5 - 64 | [9] |

| C. albicans | 2 - >16 | [9] |

| C. tropicalis | 8 | [10] |

| C. glabrata | 64 |[10] |

Activity Against Aspergillus Species

While primarily used for yeast infections, this compound also shows activity against molds like Aspergillus. Liposomal formulations have been developed to reduce toxicity and enable intravenous administration for systemic infections, often showing improved in vitro activity compared to the conventional formulation.[8][11]

Table 3: In Vitro Activity of this compound and Liposomal this compound against Aspergillus Species

| Fungal Species | Formulation | Geometric Mean MIC (µg/mL) | MIC Range (µg/mL) | Geometric Mean MFC (µg/mL) | MFC Range (µg/mL) | Reference(s) |

|---|---|---|---|---|---|---|

| Aspergillus spp. (60 isolates) | This compound | 9.51 | 2 - >16 | 32.0 | >16 | [8] |

| Liposomal this compound | 2.30 | 0.5 - 16 | 24.0 | 8 - >16 | [8] | |

| A. fumigatus | This compound | - | - | - | - | [8] |

| Liposomal this compound | - | 0.5 - 4 | - | - | [8] | |

| A. flavus | This compound | - | - | - | - | [8] |

| Liposomal this compound | - | 0.5 - 4 | - | - | [8] | |

| A. niger | This compound | - | - | - | - | [8] |

| Liposomal this compound | - | 0.5 - 4 | - | - | [8] | |

| A. terreus | This compound | - | - | - | - | [8] |

| | Liposomal this compound | 8.72 | 8 - 16 | - | - |[8] |

Pharmacodynamic Characteristics

This compound's antifungal activity is concentration-dependent.[7][12] This means that increases in the drug concentration lead to a corresponding increase in the rate and extent of its fungicidal action.[7]

-

Fungistatic vs. Fungicidal Activity : For Candida species, fungistatic activity is generally observed at concentrations between 0.5 and 2 times the MIC.[7] Rapid fungicidal activity typically occurs at concentrations equal to or greater than 2 times the MIC.[7]

-

Post-Antifungal Effect (PAFE) : this compound exhibits a pronounced PAFE, meaning its suppressive effect on fungal growth persists even after the drug concentration has fallen below the MIC.[7][12] Exposing Candida isolates to sub-inhibitory concentrations (0.25 to 1 times the MIC) for just 30 minutes can produce a significant PAFE, with some reports indicating effects lasting between 6 and 12 hours.[7]

Experimental Protocols

Standardized methods are crucial for accurately determining the in vitro activity of this compound. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide guidelines for these procedures.[4][7]

Broth Microdilution Susceptibility Testing (MIC Determination)

This method is used to determine the MIC of this compound against yeast isolates.

-

Inoculum Preparation : Prepare a standardized fungal suspension (e.g., 1 x 10⁶ to 5 x 10⁶ cells/mL, corresponding to a 0.5 McFarland standard) from a 24-hour-old culture grown on an appropriate agar like Sabouraud Dextrose Agar.[13]

-

Drug Dilution : Perform serial twofold dilutions of this compound in a 96-well microtiter plate using a suitable broth medium, such as RPMI 1640 buffered with MOPS.[7][14]

-

Inoculation : Add the standardized fungal inoculum to each well. Include a drug-free well as a positive growth control and an uninoculated well as a sterility control.[4]

-

Incubation : Incubate the plates at 35°C for 24 to 48 hours.[4][7]

-

Reading Results : The MIC is defined as the lowest drug concentration that causes complete inhibition of visible fungal growth.[7] Results can be read visually or spectrophotometrically (e.g., the lowest concentration causing a ≥95% reduction in turbidity compared to the growth control).[14]

Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined as a follow-up to the MIC test.

-

Subculturing : After the MIC is determined, take a small aliquot (e.g., 10-20 µL) from all the wells in the microtiter plate that show no visible growth.

-

Plating : Spot the aliquots onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar).

-

Incubation : Incubate the agar plate at 35°C for 24 to 48 hours.

-

Reading Results : The MFC is the lowest concentration of this compound from which fewer than a specified number of colonies grow (e.g., ≤5 colonies), corresponding to a killing of ≥99.9% of the initial inoculum.[8]

Time-Kill Assays

These dynamic studies evaluate the rate and extent of this compound's fungicidal activity over time.

-

Inoculum Preparation : Prepare a standardized fungal suspension in a suitable growth medium (e.g., RPMI 1640).[7]

-

Drug Exposure : Add this compound at various concentrations (typically multiples of the MIC, e.g., 0.25x, 1x, 4x, 16x MIC) to separate tubes containing the fungal suspension. Include a drug-free growth control.[7]

-

Sampling Over Time : Incubate the tubes at 35°C. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), remove aliquots from each tube.[7]

-

Quantification : Perform serial dilutions of the samples and plate them on drug-free agar to determine the number of colony-forming units per milliliter (CFU/mL).[7]

-

Analysis : Plot the log₁₀ CFU/mL against time for each this compound concentration. Fungicidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the starting inoculum.[7]

Host Cell Signaling Pathway Activation

Interestingly, beyond its direct antifungal effects, this compound can induce a proinflammatory response in host cells. This is not part of its killing mechanism but is a significant pharmacological characteristic. Research has shown that this compound can be recognized by the host's innate immune system, specifically through Toll-like receptors (TLRs).[15] this compound activates a signaling cascade through TLR2 in cooperation with TLR1, leading to the secretion of proinflammatory cytokines such as Interleukin-1β (IL-1β), IL-8, and Tumor Necrosis Factor-alpha (TNF-α).[15] This TLR-dependent mechanism is believed to be the molecular basis for the inflammatory side effects, such as fever and chills, observed with systemic administration of polyenes.[15]

Conclusion

This compound remains a potent antifungal agent with well-characterized in vitro fungistatic and fungicidal activities. Its efficacy is rooted in a robust mechanism of action involving ergosterol binding and membrane disruption, which is highly selective for fungal cells. Quantitative data consistently demonstrate its strong activity against a wide range of clinically relevant yeasts and molds, with its effect being notably concentration-dependent. The standardized protocols for MIC, MFC, and time-kill assays are essential tools for researchers and drug development professionals to accurately evaluate its performance and spectrum. While resistance is uncommon in C. albicans, ongoing surveillance is warranted for other species. The understanding of its interaction with host cell signaling pathways further completes the pharmacological profile of this enduring antifungal drug.

References

- 1. This compound [dailymed.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. go.drugbank.com [go.drugbank.com]

- 4. oatext.com [oatext.com]

- 5. What is the mechanism of this compound? [synapse.patsnap.com]

- 6. Candidiasis and Mechanisms of Antifungal Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In Vitro Pharmacodynamic Characteristics of this compound Including Time-Kill and Postantifungal Effect - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Comparison of In Vitro Activity of Liposomal this compound against Aspergillus Species with Those of this compound, Amphotericin B (AB) Deoxycholate, AB Colloidal Dispersion, Liposomal AB, AB Lipid Complex, and Itraconazole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Liposomal this compound in Patients with Invasive Aspergillosis Refractory to or Intolerant of Amphotericin B - PMC [pmc.ncbi.nlm.nih.gov]

- 12. In vitro pharmacodynamic characteristics of this compound including time-kill and postantifungal effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. himedialabs.com [himedialabs.com]

- 14. In Vitro Activity of this compound Compared with Those of Liposomal this compound, Amphotericin B, and Fluconazole against Clinical Candida Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound Induces Secretion of Interleukin (IL)-1β, IL-8, and Tumor Necrosis Factor Alpha by a Toll-Like Receptor-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Nystatin Protocol for Preventing Fungal Contamination in Cell Culture

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal contamination is a persistent challenge in cell culture, capable of compromising experimental results and leading to the loss of valuable cell lines. Nystatin, a polyene antifungal antibiotic derived from Streptomyces noursei, is a widely used agent for the prevention and control of fungal, yeast, and mold contamination in eukaryotic cell cultures. Its selective toxicity towards fungi, coupled with relatively lower cytotoxicity to mammalian cells compared to other antifungals like Amphotericin B, makes it a valuable tool in maintaining aseptic cell culture conditions.[1] These application notes provide a comprehensive overview of the this compound protocol, including its mechanism of action, recommended working concentrations, and detailed protocols for its use.

Mechanism of Action

This compound exerts its antifungal effect by preferentially binding to ergosterol, a major sterol component of fungal cell membranes.[2] This binding leads to the formation of pores or channels in the fungal membrane, altering its permeability. The disruption of the membrane integrity results in the leakage of essential intracellular components, such as potassium ions, leading to fungal cell death.[3] Mammalian cells are less susceptible to this compound's effects because their membranes contain cholesterol instead of ergosterol, although at high concentrations, this compound can interact with cholesterol, leading to cytotoxicity.

In addition to its direct antifungal activity, this compound is also utilized in cell biology research as an inhibitor of the lipid raft-caveolae endocytosis pathway. By sequestering cholesterol in the plasma membrane, this compound disrupts the structure and function of these microdomains, which are involved in various cellular processes, including signal transduction and endocytosis.

Data Presentation

This compound Antifungal Activity

The minimum inhibitory concentration (MIC) of this compound varies depending on the fungal species. The following table summarizes the MIC values for some common fungal contaminants.

| Fungal Species | MIC Range (µg/mL) | Notes |

| Candida albicans | 0.625 - 1.25 | Visual read-out of growth inhibition.[4] |

| Candida glabrata | 0.625 | Visual read-out of growth inhibition.[4] |

| Candida tropicalis | 0.625 | Visual read-out of growth inhibition.[4] |

| Candida parapsilosis | 1.25 | Visual read-out of growth inhibition.[4] |

| Candida krusei | 4.0 - 8.0 | Median MICs.[4] |

| Aspergillus spp. | 2.0 - >16 | |

| Penicillium discolor | - | This compound caused influx of fluorescent probes, indicating membrane permeabilization.[5] |

| Most sensitive fungi | 1.56 - 6.25 | General reported range.[2] |

This compound Cytotoxicity

The cytotoxic effects of this compound on mammalian cells are concentration-dependent. It is generally considered less toxic than Amphotericin B.[1] The following table presents available data on the cytotoxicity of this compound in mammalian cell lines.

| Cell Line | IC50 Value (µg/mL) | Notes |

| HaCaT (Human Keratinocyte) | 50.82 | |

| B82 (Mouse) | More resistant than RAG cells | Qualitative assessment.[6] |

| B1 (Hamster) | More resistant than RAG cells | Qualitative assessment.[6] |

| RAG (Mouse) | More sensitive than B82 and B1 cells | Qualitative assessment.[6] |

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

-

This compound powder (handle with care, as it is light-sensitive)

-

Dimethyl sulfoxide (DMSO)

-

Sterile, light-protected microcentrifuge tubes or vials

-

Vortex mixer

Protocol:

-

In a sterile biosafety cabinet, weigh out the desired amount of this compound powder.

-

Dissolve the this compound powder in 100% DMSO to achieve a stock solution concentration of 25 mg/mL.[7]

-

Vortex the solution for approximately 30 seconds to ensure it is fully dissolved.[7] The solution should be a clear, bright yellow.[2]

-

Aliquot the stock solution into sterile, light-protected tubes.

-

Store the aliquots at -20°C. The stock solution is stable for several months when stored properly. Make the this compound-DMSO stock fresh daily for optimal results.[7]

Protocol for Prevention of Fungal Contamination

Materials:

-

This compound stock solution (25 mg/mL in DMSO)

-

Complete cell culture medium

Protocol:

-

Thaw an aliquot of the this compound stock solution.

-

Aseptically add the this compound stock solution to the complete cell culture medium to achieve a final working concentration. A typical working concentration ranges from 50 to 100 units/mL.[8] For example, to achieve a concentration of 100 U/mL in 500 mL of medium, add 20 µL of a 25 mg/mL stock solution (assuming a potency of approximately 5000 units/mg).

-

Mix the medium thoroughly by gentle inversion.